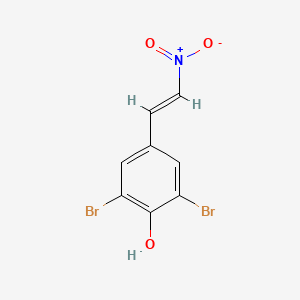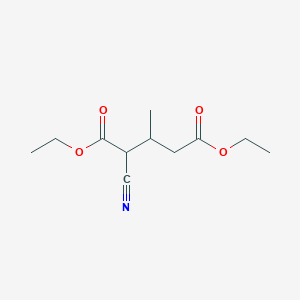
Diethyl 2-cyano-3-methylpentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-cyano-3-methyl-pentanedioate: is an organic compound with the molecular formula C11H17NO4 . It is a derivative of pentanedioic acid and is characterized by the presence of cyano and ester functional groups. This compound is often used in organic synthesis and research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-cyano-3-methyl-pentanedioate can be synthesized through various methods. One common approach involves the reaction of diethyl malonate with acetonitrile in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of diethyl 2-cyano-3-methyl-pentanedioate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-cyano-3-methyl-pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry: Diethyl 2-cyano-3-methyl-pentanedioate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, diethyl 2-cyano-3-methyl-pentanedioate is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in polymer synthesis and other advanced materials .
Mechanism of Action
The mechanism of action of diethyl 2-cyano-3-methyl-pentanedioate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These reactions are facilitated by specific enzymes and catalysts, leading to the formation of various products. The compound’s effects are mediated through its ability to modify molecular pathways and enzyme activities .
Comparison with Similar Compounds
- Diethyl malonate
- Ethyl cyanoacetate
- Methyl cyanoacetate
Comparison: Diethyl 2-cyano-3-methyl-pentanedioate is unique due to the presence of both cyano and ester functional groups, which confer distinct reactivity and versatility in chemical synthesis. Compared to diethyl malonate, it has an additional cyano group, enhancing its nucleophilicity. Ethyl cyanoacetate and methyl cyanoacetate, on the other hand, have simpler structures and different reactivity profiles .
Properties
CAS No. |
5832-70-2 |
|---|---|
Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
diethyl 2-cyano-3-methylpentanedioate |
InChI |
InChI=1S/C11H17NO4/c1-4-15-10(13)6-8(3)9(7-12)11(14)16-5-2/h8-9H,4-6H2,1-3H3 |
InChI Key |
MJBWBQHWBRDLIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)C(C#N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[3,4-b][1,4]benzodioxin, 4a,5,6,7,8,8a-hexahydro](/img/structure/B13799966.png)
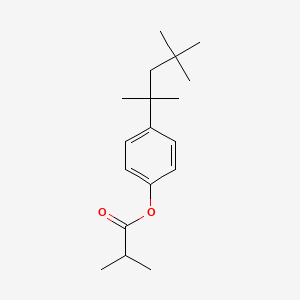
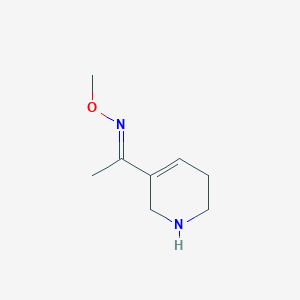

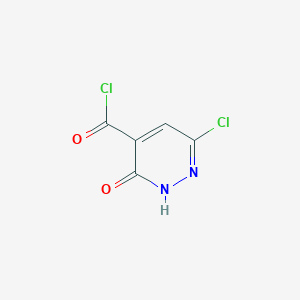
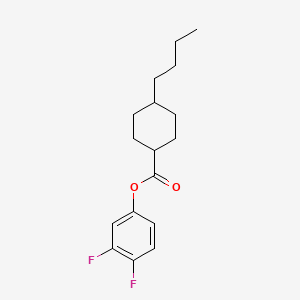
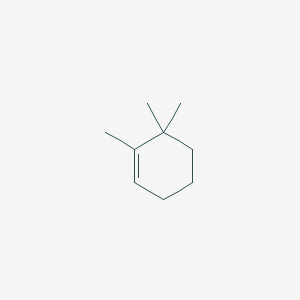
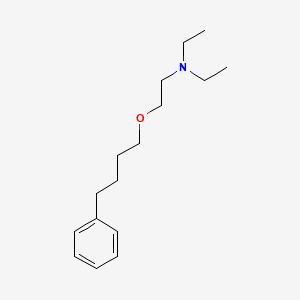
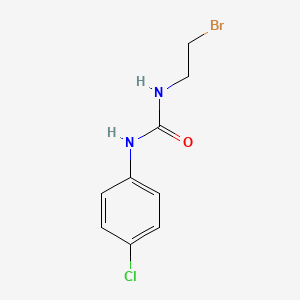
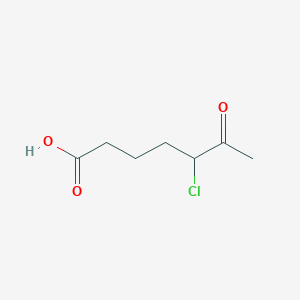
![6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one](/img/structure/B13800031.png)
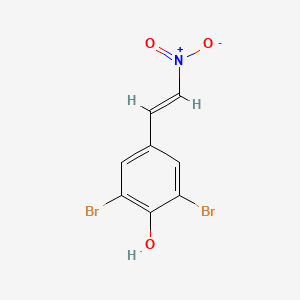
![Phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) methyl ester](/img/structure/B13800045.png)
